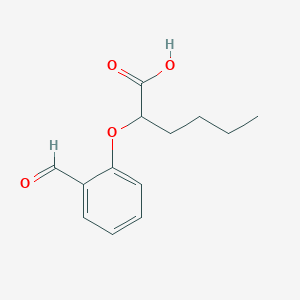

2-(2-Formylphenoxy)hexanoic acid

Overview

Description

2-(2-Formylphenoxy)hexanoic acid, also known as FPHH, is an organic compound derived from the oxidation of phenoxyacetic acid. FPHH is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. FPHH has been studied for its potential use in a variety of laboratory and clinical applications, including cancer research, drug development, and metabolic engineering.

Scientific Research Applications

1. Application in Synthesis and Characterization

- Synthesis and Characterization of Derivatives : 2-(2-Formylphenoxy)hexanoic acid plays a role in the synthesis of various chemical derivatives. For instance, the synthesis of hexakis(2-[(hydroxyimino)methyl]-phenoxy)cyclotriphosphazene involves the use of 2-hydroxy-benzaldehyde, which is closely related to this compound (Pamukçi et al., 2007).

2. In Organic Chemistry Research

- Investigation of Molecular Structures : Studies on the molecular structure of hexakis [2-formylphenoxy]cyclotriphosphazene have been conducted. This involves examining the spatial configuration of substituents and the interactions within the molecule, which is a derivative of this compound (Bobrov et al., 2020).

3. Photophysical Studies

- Development of Fluorescence Derivatives : The synthesis of fluorescence organocyclotriphosphazene derivatives, where hexa(4-formyl-phenoxy)cyclotriphosphazene is a key intermediate, showcases the application of this compound in developing materials with luminescence properties. These compounds have potential applications in photophysical studies (Aslan & Öztürk, 2017).

4. In Biochemical Research

- Biosynthetic Pathway for Hexanoic Acid Production : this compound is relevant in the biosynthesis of hexanoic acid. A study showed the construction of engineered biosynthetic pathways in yeast for hexanoic acid production, indicating the compound's significance in biochemical research (Cheon et al., 2014).

5. Environmental and Industrial Applications

- Valorization of Waste Gases : Novel and efficient lipase-catalyzed esterification methods using formic acid and hexanol, where hexanoic acid derivatives are involved, contribute to waste gas reutilization. This application highlights the environmental and industrial importance of compounds related to this compound (Seo et al., 2021).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

2-(2-formylphenoxy)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHZJSWSEINXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591561 | |

| Record name | 2-(2-Formylphenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138320-27-1 | |

| Record name | 2-(2-Formylphenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper regarding 2-(2-Formylphenoxy)hexanoic acid?

A1: The research paper focuses on optimizing the cyclization of this compound to synthesize 2-alkylbenzofurans []. This involves investigating the ideal reaction parameters to achieve the desired cyclization efficiently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.